molecular formula C9H16O B14452940 7-Methyloct-4-en-3-one CAS No. 77106-71-9

7-Methyloct-4-en-3-one

Cat. No.: B14452940
CAS No.: 77106-71-9
M. Wt: 140.22 g/mol
InChI Key: JNSOSJJMBWJCEH-UHFFFAOYSA-N
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Description

7-Methyloct-4-en-3-one is an organic compound with the molecular formula C9H16O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a methyl group attached to the seventh carbon of an octene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyloct-4-en-3-one can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where 3-oxobutanoic acid reacts with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones . This method is particularly effective for synthesizing enones with high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 7-Methyloct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

7-Methyloct-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of 7-Methyloct-4-en-3-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects, including its antimicrobial properties. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    7-Methyloct-3-en-2-one: Another enone with a similar structure but differing in the position of the double bond and carbonyl group.

    7-Methyloct-3-en-5-yne: A compound with both a double and triple bond, showcasing different reactivity and properties.

Uniqueness: 7-Methyloct-4-en-3-one is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in synthetic and biological contexts, making it a valuable compound in various fields of research.

Properties

CAS No.

77106-71-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methyloct-4-en-3-one

InChI

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3

InChI Key

JNSOSJJMBWJCEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CCC(C)C

Origin of Product

United States

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